HIV-1 Reverse Transcriptase Selectivity Profile vs. Antiviral Benzodiazepinones
In a biochemical reverse transcriptase assay, this compound exhibited negligible inhibition of HIV-1 Gag-Pol polyprotein with an IC50 > 100,000 nM [1]. This is in sharp contrast to established antiviral benzodiazepinone derivatives such as RSV604 (A-60444), a benzodiazepine respiratory syncytial virus inhibitor with an EC50 of 0.86 μM, which demonstrates the possibility of antiviral activity within the broader benzodiazepine chemotype . The >100 μM inactivity of CAS 1031944-39-4 against HIV-1 RT confirms that its N5-(2-fluorobenzoyl) and C4-methyl substitution pattern does not confer broad antiviral polypharmacology, making it a cleaner tool compound for applications where RT inhibition would constitute an undesired off-target liability.
| Evidence Dimension | HIV-1 reverse transcriptase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | RSV604 (A-60444): EC50 0.86 μM against RSV; no direct HIV-1 RT comparator available for identical assay |
| Quantified Difference | > 100-fold weaker than low-micromolar antiviral benzodiazepinones; essentially inactive against HIV-1 RT |
| Conditions | Biochemical RT assay using template primer complex, RT enzyme, and dNTPs in lysis buffer [1] |
Why This Matters
For researchers procuring benzodiazepinone screening compounds for antiviral or selectivity panels, the documented >100 μM HIV-1 RT inactivity provides a verified negative-selectivity reference point that distinguishes CAS 1031944-39-4 from benzodiazepinones with unintended antiviral activity.
- [1] BindingDB Entry BDBM222419: 5-(2-fluorobenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (A7). Affinity Data: IC50 > 1.00E+5 nM against HIV-1 Gag-Pol polyprotein. View Source
